4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one
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Overview
Description
4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one typically involves multiple steps. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The reaction conditions often require the use of catalysts such as phosphorus oxychloride or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Material Science: It can be used as a building block for the synthesis of high-energy materials and polymers.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and have similar chemical properties.
Pyrrolidin-2-one Derivatives: Compounds with the pyrrolidin-2-one moiety also exhibit comparable reactivity and applications.
Uniqueness
4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-7-5-6-10-18(15)21-22-20(23-26-21)17-13-19(25)24(14-17)12-11-16-8-3-2-4-9-16/h2-10,17H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKYYGWSERWTGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3CC(=O)N(C3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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